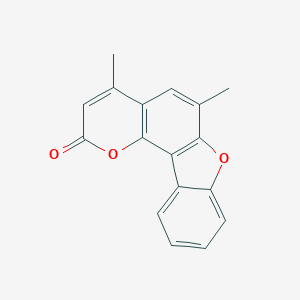

4,6-Dimethylbenzoangelicin

Description

Structure

3D Structure

Properties

CAS No. |

109029-05-2 |

|---|---|

Molecular Formula |

C17H12O3 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

4,6-dimethyl-[1]benzofuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C17H12O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h3-8H,1-2H3 |

InChI Key |

BUJYHMTZBVJWNT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |

Canonical SMILES |

CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |

Other CAS No. |

109029-05-2 |

Synonyms |

4,6-dimethylbenzoangelicin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,6 Dimethylbenzoangelicin

Strategies for Angelicin (B190584) Derivatization Leading to Benzoangelicin

The creation of the benzoangelicin structure, which features an additional benzene (B151609) ring fused to the angelicin core, involves strategic chemical transformations aimed at constructing this additional ring system. Angelicin itself is an angular furocoumarin, and its derivatization to a benzoangelicin requires the annulation of a benzene ring onto the existing tricyclic framework. General strategies for the synthesis of furocoumarins often involve one of three main approaches: building the furan (B31954) ring onto a pre-existing coumarin (B35378) moiety, forming the pyrone ring on a benzofuran (B130515) core, or simultaneously creating both heterocyclic rings on a central benzene unit. nih.gov

For the specific conversion of an angelicin-type structure to a benzoangelicin, synthetic strategies would focus on precursors that allow for the formation of the new benzene ring. One classical approach is the Perkin reaction. For instance, an 8-formyl-7-hydroxy-4-methylcoumarin can be subjected to a Perkin reaction with acetic anhydride (B1165640) and sodium acetate (B1210297) to construct a new pyrone ring, resulting in a benzodipyran-dione structure, a type of benzoangelicin. oup.com

Another powerful method involves the Diels-Alder reaction. A suitably functionalized furocoumarinone can act as a dienophile or diene. For example, a furocoumarinone precursor can undergo a Diels-Alder reaction with a tetrazine derivative, which, after subsequent steps, leads to the formation of a fused pyridazine (B1198779) ring, a bioisostere of a benzene ring. researchgate.net While this creates a pyridazine furocoumarin, the underlying strategy of using cycloaddition to build a new six-membered ring is directly applicable to the synthesis of carbo-aromatic benzoangelicins.

Oxidative cyclization is also a key strategy. An 8-allyl-7-hydroxycoumarin can undergo oxidative cyclization using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). oup.com This reaction can form a new pyran ring, leading to a pyranocoumarin, which can be further oxidized to create the fully aromatic benzodipyran-dione system. oup.com These methods highlight that the derivatization toward benzoangelicins relies on leveraging functional groups on the angelicin scaffold to build the final carbocyclic ring.

Targeted Synthesis Approaches for 4,6-Dimethylbenzoangelicin

While a direct, published synthesis for this compound is not readily found, a plausible and targeted pathway can be constructed based on established reactions for isomeric compounds. The synthesis of 4,8-dimethyl-2H-furo[2,3-h] Current time information in Bangalore, IN.benzopyran-2-one (an isomer, also known as 4,8-dimethylangelicin) provides a strong template. oup.com This synthesis was achieved via the oxidative cyclization of 8-allyl-7-hydroxy-4-methylcoumarin using DDQ in benzene, which yielded the target furocoumarin. oup.com

Adapting this methodology for this compound would logically start with the precursor 6-allyl-7-hydroxy-4-methylcoumarin . The key steps would be:

Claisen Rearrangement : Synthesis of the precursor would likely begin with 7-hydroxy-4-methylcoumarin, which is allylated to produce 7-(allyloxy)-4-methylcoumarin. A subsequent ortho-Claisen rearrangement, often catalyzed, would regioselectively yield 6-allyl-7-hydroxy-4-methylcoumarin.

Oxidative Cyclization : The 6-allyl-7-hydroxy-4-methylcoumarin would then be treated with an oxidizing agent like DDQ or palladium(II) chloride. oup.com This step would induce cyclization and subsequent dehydrogenation to form the furan ring, yielding the target 4,6-dimethyl-2H-furo[3,2-g] Current time information in Bangalore, IN.benzopyran-2-one (this compound).

The existence of the related compound 4,6-dimethyltetrahydrobenzoangelicin (THBA), which has been studied for its photoaddition reactions with DNA, further supports the chemical feasibility and stability of this particular substitution pattern on the benzoangelicin core. bioone.org

Interactive Data Table: Plausible Synthesis of this compound vs. Isomer

| Target Compound | Precursor | Key Reagent | Reaction Type | Reference |

| 4,8-Dimethylangelicin | 8-Allyl-7-hydroxy-4-methylcoumarin | DDQ / PdCl₂(PhCN)₂ | Oxidative Cyclization | oup.com |

| This compound | 6-Allyl-7-hydroxy-4-methylcoumarin | DDQ / PdCl₂(PhCN)₂ | Oxidative Cyclization | (Proposed) |

Exploration of Precursor Compounds and Reaction Pathways for Benzoangelicin Synthesis

The synthesis of benzoangelicins fundamentally relies on the availability of suitably substituted coumarin precursors. Hydroxycoumarins are among the most versatile starting materials for building the fused furan ring characteristic of angelicins. nih.govnih.govacs.org

Key Precursor Classes:

Hydroxycoumarins : 7-Hydroxycoumarins are common starting points for angular furocoumarins (angelicins). nih.gov For instance, 7-hydroxy-4-methylcoumarin is a widely used precursor. The synthesis of specific benzoangelicins has been demonstrated starting from 7-hydroxy-5-methoxy-4-methylcoumarin. researchgate.net

Acyloxyheteroarenes : These precursors are used in the Fries rearrangement, a classic method for introducing an acyl group ortho to a hydroxyl group, which can then be used to construct the furan ring. nih.govresearchgate.net For example, 7-(chloroacetyloxy)coumarin undergoes a regioselective Fries rearrangement to yield a furocoumarinone precursor. researchgate.net

Allylic Coumarins : As discussed previously, 6- or 8-allyl-7-hydroxycoumarins are key intermediates for direct oxidative cyclization to form the furan ring of benzoangelicins. oup.com

Reaction Pathways:

Condensation Reactions : A prominent pathway involves the base-catalyzed condensation of an acyl-hydroxycoumarin with an α-halocarbonyl compound. researchgate.net For example, an 8-acyl-7-hydroxycoumarin can react with ethyl chloroacetate, followed by dehydration, to form an angelicin analog with a functional group on the furan ring. nih.gov

Fries Rearrangement : This rearrangement of acyloxycoumarins, such as 7-acetoxycoumarin, under thermal or acidic conditions (e.g., AlCl₃) generates an ortho-acyl-hydroxycoumarin. researchgate.netnih.gov This intermediate is then cyclized to form a dihydrofuranone ring, which can be further transformed into the aromatic furan ring. researchgate.net

Friedel-Crafts Acylation : This reaction can be used to introduce the necessary functional groups onto a coumarin or benzofuran scaffold. For example, regioselective Friedel-Crafts chloroacetylation of ethyl 2,4-dimethoxycinnamate is a step in the synthesis of a benzofuranone precursor, which is later converted to a benzoangelicin-type structure. researchgate.net

The choice of precursor and pathway is dictated by the desired substitution pattern on the final benzoangelicin molecule.

Advanced Synthetic Techniques and Optimization for Furocoumarin Analogues

Recent advancements in organic synthesis have provided more efficient and environmentally benign methods for preparing furocoumarin analogues, including benzoangelicins. researchgate.net These techniques often offer advantages such as higher yields, shorter reaction times, and broader substrate scope.

Multicomponent Reactions (MCRs) : MCRs have become a powerful tool for building complex heterocyclic scaffolds like furocoumarins in a single step from three or more starting materials. researchgate.net A common MCR approach involves the reaction of 4-hydroxycoumarin, an aldehyde, and an isocyanide to produce novel furo[3,2-c]coumarins. researchgate.net Green MCR methods using water as a solvent and imidazole (B134444) as a catalyst have been developed for the synthesis of functionalized dihydrofuro[3,2-c]coumarins in excellent yields (72-98%). acs.org

Metal-Catalyzed Reactions : Transition metals are widely used to catalyze the formation of the furocoumarin skeleton. An iron-catalyzed relay annulation between oxime esters and 4-hydroxycoumarins has been developed to assemble furocoumarins, creating two C-C bonds and one C-O bond in a single step. acs.org Palladium catalysts are also used for oxidative cyclizations of allylic coumarins. oup.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net For example, the synthesis of trans-2-benzoyl-3-(aryl)-2H-furo[3,2-c]chromen-4(3H)-ones was achieved via a microwave-assisted MCR using a nanocrystalline catalyst. researchgate.net

Green and Catalyst-Free Approaches : There is a growing trend toward sustainable synthesis. A catalyst-free, one-pot three-component condensation of 4-hydroxycoumarin, glyoxylic acid monohydrate, and various amines has been developed in water under reflux, where water itself acts as the catalyst via hydrogen bonding. researchgate.net

Optimization of these reactions is critical and typically involves screening different catalysts, solvents, temperatures, and reactant ratios to maximize the yield of the desired product. acs.org

Interactive Data Table: Optimization of Imidazole-Catalyzed Dihydrofurocoumarin Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Imidazole (1.0 equiv) | MeCN | 65 | 72 | acs.org |

| 2 | Imidazole (1.0 equiv) | H₂O | 65 | 98 | acs.org |

| 3 | Imidazole (1.0 equiv) | EtOH | 65 | 40 | acs.org |

| 4 | Imidazole (0.5 equiv) | H₂O | 65 | 20 | acs.org |

| 5 | None | H₂O | 65 | No Reaction | acs.org |

Advanced Spectroscopic Characterization of 4,6 Dimethylbenzoangelicin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in 4,6-Dimethylbenzoangelicin. The spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shifts (δ) of these signals would indicate their electronic environment, while the coupling patterns (spin-spin splitting) would reveal the connectivity between neighboring protons, allowing for the assignment of each proton to a specific position on the benzoangelicin core.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be necessary. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal long-range correlations between protons and carbons, providing definitive evidence for the complete molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the conjugated systems present in the molecule.

Analysis of Electronic Absorption Spectra and Band Assignments

The UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to π→π* electronic transitions within its aromatic and heterocyclic ring systems. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of these bands would be key parameters for characterizing the electronic structure of the compound. Analysis of these spectral features would help to understand the extent of conjugation and the energy levels of the molecular orbitals.

Solvatochromic Effects on Electronic Transitions

Investigating the influence of solvent polarity on the UV-Vis absorption spectrum, a phenomenon known as solvatochromism, would provide further information about the nature of the electronic transitions. By recording spectra in a series of solvents with varying polarities, any shifts in the λmax could be observed. A bathochromic (red) or hypsochromic (blue) shift would indicate changes in the relative stabilization of the ground and excited states of this compound, offering insights into its polarity and the nature of its electronic excited states.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu These vibrations, which include stretching, bending, rocking, and twisting, occur at specific frequencies, resulting in a unique spectral fingerprint for each compound. msu.edumasterorganicchemistry.com

For this compound, an angular furocoumarin, several characteristic vibrational modes are expected. The structure contains a lactone (an α,β-unsaturated ester within a ring), a furan (B31954) ring, a benzene (B151609) ring, and two methyl groups. Each of these components will produce distinct peaks in the IR spectrum.

The most prominent absorption bands can be predicted as follows:

Aromatic C-H Stretching: The aromatic rings (benzene and furan) will exhibit C-H stretching vibrations typically appearing at wavenumbers just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The methyl (CH₃) groups will show symmetric and asymmetric stretching vibrations in the region of 2850-3000 cm⁻¹. msu.edu

Lactone C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) group of the α,β-unsaturated lactone is expected. For coumarins, this peak is typically found in the 1700-1750 cm⁻¹ range. masterorganicchemistry.com

C=C Stretching: Vibrations from the carbon-carbon double bonds in the aromatic and furan rings will produce several sharp peaks in the 1450-1650 cm⁻¹ region. vscht.cz

C-O Stretching: The C-O stretching vibrations from the lactone and the furan ether linkage will result in strong bands in the 1000-1300 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds, which are useful for determining the substitution pattern on the benzene ring, typically appear in the 600-900 cm⁻¹ "fingerprint region". msu.edu

The predicted IR absorption data for this compound is summarized in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Benzene Ring, Furan Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) Groups | 2850 - 3000 | Medium |

| α,β-Unsaturated Lactone C=O Stretch | Lactone Ring | 1700 - 1750 | Strong, Sharp |

| Aromatic C=C Stretch | Benzene Ring, Furan Ring | 1450 - 1650 | Medium to Strong |

| C-O-C Stretch (Ether & Ester) | Furan Ring, Lactone Ring | 1000 - 1300 | Strong |

| Aromatic C-H Out-of-Plane Bend | Substituted Benzene Ring | 600 - 900 | Medium to Strong |

This table presents predicted data based on the analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It provides crucial information about the molecular weight of a compound and its structural features through the analysis of fragmentation patterns. wikipedia.orglibretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. nih.gov

The chemical formula for this compound is C₁₃H₁₀O₃, giving it a molecular weight of approximately 214.22 g/mol . Therefore, the molecular ion peak (M⁺) in its mass spectrum is expected at an m/z of 214.

The fragmentation of furocoumarins is well-documented and typically involves characteristic losses from the molecular ion. A primary fragmentation pathway for coumarin-based structures is the expulsion of a neutral carbon monoxide (CO) molecule (a loss of 28 Da) from the lactone ring. mdpi.com This process leads to the formation of a stable benzofuran (B130515) radical cation. mdpi.com

For this compound, the following fragmentation patterns can be predicted:

Loss of Carbon Monoxide: A prominent fragment ion would be expected at m/z 186, corresponding to the loss of CO ([M-28]⁺).

Loss of a Methyl Radical: Cleavage of one of the methyl groups would result in a fragment at m/z 199 ([M-15]⁺). This fragment would be stabilized by the aromatic system.

Sequential Losses: A subsequent loss of CO from the [M-15]⁺ fragment could produce an ion at m/z 171 ([M-15-28]⁺). Alternatively, the loss of a methyl radical after the initial loss of CO would also lead to the fragment at m/z 171 ([M-28-15]⁺).

The predicted major fragmentation patterns for this compound are summarized in the table below.

| Predicted m/z | Ion Formula | Origin of Fragment |

| 214 | [C₁₃H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 199 | [C₁₂H₇O₃]⁺ | Loss of methyl radical (•CH₃) |

| 186 | [C₁₂H₁₀O₂]⁺ | Loss of carbon monoxide (CO) |

| 171 | [C₁₁H₇O₂]⁺ | Loss of •CH₃ and CO |

This table presents predicted data based on the analysis of similar compounds.

Application of Advanced Spectroscopic Techniques in Furocoumarin Research

The study of furocoumarins, a diverse class of natural products, heavily relies on a suite of advanced spectroscopic techniques to overcome challenges in structural elucidation, isomer differentiation, and quantitative analysis.

Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques (LC-MS, GC-MS), is indispensable. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and metabolites. Tandem mass spectrometry (MS/MS) is crucial for structural analysis, as it allows for controlled fragmentation of a selected parent ion, generating a daughter ion spectrum that provides detailed structural information. mdpi.com This technique is especially powerful for distinguishing between linear (psoralen-type) and angular (angelicin-type) furocoumarin isomers, which often exhibit distinct fragmentation pathways. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for the unambiguous structural determination of novel furocoumarins. While one-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are often required for complete assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between protons, between protons and their directly attached carbons, and between protons and carbons over two to three bonds, respectively. This comprehensive connectivity map allows for the precise determination of the molecular skeleton and the position of substituents.

X-ray Crystallography offers the definitive method for determining the three-dimensional structure of furocoumarins in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can obtain precise atomic coordinates, bond lengths, and bond angles. This provides an absolute confirmation of the molecular structure and stereochemistry.

Together, these advanced spectroscopic methods provide a powerful toolkit for researchers, enabling the isolation and identification of new furocoumarins, the quality control of herbal products, and the study of their interactions with biological systems.

Computational and Theoretical Investigations of 4,6 Dimethylbenzoangelicin

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations, which solve the Schrödinger equation with various levels of approximation, are fundamental to determining the electronic and molecular structure of compounds. wikipedia.org These methods can predict molecular geometries, electronic properties, and spectroscopic characteristics. wikipedia.orgnih.gov For 4,6-Dimethylbenzoangelicin, such calculations are instrumental in understanding its planarity, electronic distribution, and the nature of its excited states which are responsible for its photoreactivity. nih.gov

Density Functional Theory (DFT) has become a widely used method in quantum chemistry for its balance of accuracy and computational cost. esqc.orgresearchgate.net It is particularly effective for calculating the ground-state properties of medium to large-sized molecules. esqc.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. esqc.orguc.edu

In the study of this compound, DFT has been applied to understand its fundamental structural and electronic properties. Research has shown that fusing a benzene (B151609) ring to the furan (B31954) side of 4,6-dimethylangelicin results in the planar structure of this compound. nih.gov This planarity is a key factor that facilitates its ability to form a molecular complex with DNA, where it intercalates between the base pairs of the double helix. nih.gov DFT calculations can model these non-covalent interactions, providing insights into the stability and geometry of the intercalated complex. mdpi.comtu-braunschweig.de The method is also used to determine structural parameters like bond lengths and angles, which have been corroborated by experimental data from X-ray crystallography. nih.govbioone.org

Table 1: Applications of DFT in Studying this compound Ground State

| Property Investigated | Findings | Significance |

|---|---|---|

| Molecular Geometry | Confirmed the planar structure of the molecule. nih.gov | Planarity is crucial for effective intercalation into the DNA double helix. nih.gov |

| Intercalation Complex with DNA | Forms a stable molecular complex with DNA in its ground state. nih.gov | This dark interaction is the prerequisite step for subsequent photochemical reactions. iaea.org |

| Structural Parameters | Calculation of bond lengths and angles that are comparable to experimental data. bioone.org | Validates the accuracy of the computational model for further predictions. |

To understand the photochemical activity of a molecule, it is essential to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the excitation energies and properties of these states. mdpi.comfaccts.denih.gov It is an extension of DFT that can predict electronic absorption spectra, helping to assign experimental UV-Vis absorption bands to specific electronic transitions. scirp.org

For this compound, TD-DFT calculations are vital for characterizing the excited states reached upon UVA irradiation. These calculations can determine the energy of the singlet and triplet excited states involved in the photosensitization process. researchgate.net The nature of these excited states dictates the subsequent photochemical pathways, such as the [2+2] cycloaddition reaction with DNA bases. researchgate.net While specific TD-DFT studies on this compound are not detailed in the provided search results, the methodology is broadly applied to furocoumarins to understand how light absorption leads to the formation of reactive species. mdpi.comresearchgate.net The accuracy of TD-DFT results can depend on the choice of functional and basis set, and it is common to benchmark calculations against experimental data. researchgate.net

Table 2: General Application of TD-DFT to Furocoumarin-like Molecules

| Parameter Calculated | Purpose | Relevance to this compound |

|---|---|---|

| Vertical Excitation Energies | Predicts the energies of electronic transitions from the ground state. nih.gov | Corresponds to the UV absorption spectrum, identifying the states populated by light. |

| Oscillator Strengths | Calculates the intensity of electronic transitions. plos.org | Helps in assigning the peaks observed in experimental absorption spectra. |

| Excited State Geometries | Determines the optimized structure of the molecule in its excited state. nih.gov | Reveals structural changes upon excitation that can facilitate photoreactions. |

| Singlet-Triplet Energy Gaps | Calculates the energy difference between the lowest singlet and triplet excited states. | Important for understanding the probability of intersystem crossing, a key step in the photoreaction of many furocoumarins. |

Semi-empirical methods offer a faster, albeit often less accurate, alternative to ab initio and DFT calculations by incorporating experimental parameters to simplify the computations. ststephens.net.inethz.chnumberanalytics.com Methods like AM1, PM3, and RM1 are useful for preliminary conformational analysis and for studying very large molecular systems. iastate.eduscielo.brnih.gov

Frontier Molecular Orbital (FMO) theory is a key conceptual tool used to explain chemical reactivity. unesp.brnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and symmetry of these orbitals govern the feasibility and outcome of a reaction. numberanalytics.com For this compound, FMO analysis can rationalize its photoreactivity towards pyrimidine (B1678525) bases in DNA. The photoreaction is a [2+2] cycloaddition, and the interaction between the FMOs of the excited furocoumarin and the ground-state thymine (B56734) determines the reaction's viability. researchgate.netresearchgate.net The analysis helps to understand why this compound acts as a monofunctional agent, reacting only via its 3,4-pyrone double bond, unlike bifunctional psoralens. nih.gov

Table 3: FMO Analysis and its Implications for Reactivity

| Orbital | Role in Photoreaction | Implication for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate electrons; involved in reactions with electrophiles. numberanalytics.com | The HOMO of ground-state thymine interacts with the LUMO of excited this compound. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept electrons; involved in reactions with nucleophiles. numberanalytics.com | The LUMO of excited this compound is key to accepting electrons from thymine's HOMO to form the cycloadduct. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating molecular reactivity and stability. numberanalytics.com | A smaller gap upon excitation facilitates the photochemical reaction with DNA bases. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of dynamic processes. wikipedia.orgnih.gov By solving Newton's equations of motion, MD can explore the conformational landscape of flexible molecules and simulate their interactions with their environment, such as solvent molecules or biological targets. mdpi.commdpi.com

Theoretical Photochemistry of Furocoumarin Systems

The photochemistry of furocoumarins is defined by their ability to absorb UVA light and undergo chemical reactions, primarily with nucleic acids. researchgate.netscispace.com Theoretical photochemistry aims to model these light-induced processes to understand their mechanisms and predict their outcomes. nih.govmsu.edu

The primary photochemical event for furocoumarins is the absorption of a photon, which promotes the molecule to an excited singlet state. msu.edu From here, it can undergo intersystem crossing to a longer-lived triplet state. This triplet state is often the primary species responsible for the subsequent chemistry. iaea.orgkarger.com

Theoretical models help elucidate two main photoreaction pathways for furocoumarins:

Oxygen-Independent Pathway (Type I): This involves the direct reaction of the excited furocoumarin with a substrate. iaea.org In the case of this compound, this is the [2+2] cycloaddition between its 3,4-pyrone double bond and a 5,6-double bond of a pyrimidine base (like thymine) in DNA. nih.gov This reaction forms a covalent C4-cycloadduct. scispace.com Theoretical calculations can map the potential energy surface for this reaction, identifying transition states and intermediates to explain the reaction mechanism and stereochemistry of the resulting photoproduct. researchgate.net Studies on this compound have shown it behaves as a pure monofunctional agent, forming only these adducts. nih.gov

Oxygen-Dependent Pathway (Type II): In this pathway, the excited furocoumarin transfers its energy to molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂). karger.com These ROS can then damage various cellular components, including lipids and proteins. nih.gov

Computational studies can quantify the quantum yields for these different processes, helping to determine the dominant photochemical mechanism under various conditions. For this compound, its primary therapeutic interest lies in its monofunctional covalent binding to DNA. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,6-dimethylangelicin |

| 8-methoxypsoralen |

| Thymine |

| AM1 (Austin Model 1) |

| PM3 (Parametric Method 3) |

Excited State Properties and Energy Transfer Mechanisms

The photophysical behavior of this compound is governed by the properties of its electronically excited states and the pathways through which it dissipates energy. Computational chemistry provides powerful tools to investigate these transient phenomena at a molecular level. Methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in calculating excited state properties. faccts.deohio-state.edu Such calculations can predict vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy orbital without changing the molecular geometry, and the oscillator strengths, which relate to the intensity of absorption bands in an electronic spectrum. ohio-state.edu

Upon excitation, the molecule can relax through various processes, including fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The rates of these radiative decay processes can be computed, providing insight into the compound's potential as a luminophore. faccts.de Non-radiative decay pathways, such as internal conversion and intersystem crossing, also play a crucial role. Femtosecond transient absorption spectroscopy is an experimental technique used to track these ultrafast processes, identifying characteristic features like ground-state bleach (GSB), stimulated emission (SE), and excited-state absorption (ESA). mdpi.com

Energy transfer is another critical de-excitation pathway, particularly when other molecules (acceptors) are in proximity to the excited this compound (the donor). This process can occur through several mechanisms:

Förster Resonance Energy Transfer (FRET): A non-radiative, long-range dipole-dipole coupling mechanism. Its efficiency is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

Dexter Energy Transfer: A short-range mechanism requiring the overlap of the molecular orbitals of the donor and acceptor, involving a double electron exchange.

Cooperative Energy Transfer: A process where an excited donor transfers its energy to two or more acceptor ions in a single step. aps.org

Theoretical models, such as the molecular exciton (B1674681) model, help in understanding how molecules interact in aggregates and how energy is transferred within them. nih.gov The Inokuti–Hirayama model can be applied to analyze luminescence decay curves to determine the dominant interaction mechanism in energy transfer processes. rsc.org

| Property | Calculated Value | Method | Description |

|---|---|---|---|

| S1 Excitation Energy | 3.40 eV | TD-DFT | Energy of the first singlet excited state. |

| Fluorescence Lifetime | 2.1 ns | Computed Rate Constants | Average time the molecule spends in the excited singlet state before emitting a photon. |

| Intersystem Crossing Rate | 1.5 x 10^8 s⁻¹ | Spin-Orbit Coupling Calculation | Rate of transition from the singlet to the triplet excited state. |

| Phosphorescence Wavelength | 580 nm | ΔSCF | Wavelength of light emitted from the triplet state. |

In Silico Approaches for Predicting Molecular Interactions and Reactivity

In silico methods, which utilize computer simulations, are indispensable for predicting how this compound might interact with biological macromolecules and for assessing its chemical reactivity. researchgate.net These computational tools can screen for potential biological targets and elucidate binding mechanisms, thereby guiding experimental research.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method estimates the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), which indicates the stability of the ligand-receptor complex. healthdisgroup.us The analysis of docking results reveals crucial non-bonding interactions, including:

Hydrogen Bonds: Strong directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor, which are crucial for binding in an aqueous environment. nih.govhealthdisgroup.us

Pi-Interactions: These include Pi-Pi stacking, Pi-Pi T-shaped, and Pi-Alkyl interactions involving aromatic rings. nih.gov

Beyond static docking, molecular dynamics (MD) simulations can provide insights into the conformational stability of the ligand-receptor complex over time. ajchem-a.com

For predicting chemical reactivity, computational approaches range from quantum mechanical (QM) calculations to machine learning models. rsc.org QM methods, such as Density Functional Theory (DFT), can be used to calculate reactivity descriptors like molecular orbital energies (e.g., HOMO and LUMO) and electrostatic potential maps, which identify electron-rich and electron-poor regions susceptible to attack. rsc.org More advanced approaches employ graph-convolutional neural networks trained on large reaction databases to predict the outcomes of chemical reactions with high accuracy. rsc.orgarxiv.org These models can identify the most likely sites of reactivity and evaluate their relative likelihoods, performing on par with expert chemists for certain tasks. rsc.org

| Interaction Type | Interacting Residue | Distance (Å) | Contribution to Binding |

|---|---|---|---|

| Hydrogen Bond | Serine 72 | 2.9 | High |

| Hydrophobic (Pi-Alkyl) | Valine 71 | 3.8 | Medium |

| Pi-Pi Stacking | Tyrosine 107 | 4.2 | Medium |

| Hydrogen Bond | Arginine 76 | 3.1 | High |

| Hydrophobic | Isoleucine 242 | 4.5 | Low |

Molecular Mechanisms of Biological Activity of 4,6 Dimethylbenzoangelicin

Photobiological Interactions with Deoxyribonucleic Acid (DNA)

4,6-Dimethylbenzoangelicin, a derivative of angelicin (B190584) created by fusing a benzene (B151609) ring at the furan (B31954) side, exhibits significant photobiological activity through its interaction with DNA. nih.gov The compound's planar structure allows it to intercalate within the DNA double helix, a non-covalent insertion between adjacent base pairs. nih.gov This initial "dark binding" is a prerequisite for the subsequent photochemical reactions that occur upon exposure to UVA radiation. nih.gov

Formation of DNA Monoadducts upon UVA Irradiation

Following intercalation into the DNA helix, this compound can be photoactivated by UVA light. This activation leads to the formation of a covalent bond between the compound and the DNA molecule. nih.gov Specifically, the photoreaction is a [2+2] cycloaddition involving the 3,4-double bond of the this compound molecule and the 5,6-double bond of a pyrimidine (B1678525) base in the DNA. nih.govnih.gov This process results in the formation of a single covalent linkage, known as a monoadduct. nih.gov Studies have successfully isolated and characterized two distinct C4 cycloadducts formed between this compound and thymine (B56734). nih.gov The rate of this DNA photobinding is notable, being only slightly lower than that of the well-known photochemotherapeutic agent 8-methoxypsoralen (8-MOP). nih.gov

Formation of Interstrand and Intrastrand DNA Cross-Links

A defining characteristic of this compound's interaction with DNA is its behavior as a pure monofunctional agent. nih.gov The photoreaction exclusively involves its 3,4-double bond, allowing it to form only monoadducts with a single DNA strand. nih.gov Unlike bifunctional psoralens, which possess two photoreactive sites (the 3,4- and 4',5'-double bonds) and can react with pyrimidine bases on opposite DNA strands to form highly cytotoxic interstrand cross-links (ICLs), this compound does not induce such cross-linking. nih.govnih.gov This monofunctionality is a key aspect of its molecular mechanism, distinguishing it from many other furocoumarins.

| Compound Type | Example | Photoreactive Sites | Primary DNA Adduct Formed | Cross-linking Ability |

|---|---|---|---|---|

| Benzoangelicin (Monofunctional) | This compound | 3,4-double bond | Monoadducts | No nih.gov |

| Psoralen (B192213) (Bifunctional) | 8-Methoxypsoralen (8-MOP) | 3,4- & 4',5'-double bonds | Monoadducts and Interstrand Cross-links (ICLs) | Yes nih.gov |

Inhibition of DNA Replication and Transcription Processes

The covalent attachment of this compound to the DNA template to form a bulky monoadduct creates a significant physical impediment. nih.govnih.gov This structural distortion of the DNA helix interferes with the progression of molecular machinery essential for cellular function. Consequently, these adducts can block the action of DNA and RNA polymerases, thereby inhibiting the fundamental processes of DNA replication and transcription. nih.govnih.gov The prevention of DNA strand separation and polymerase transit is a primary mechanism by which such DNA lesions exert their biological effects. nih.govuni-muenchen.de This blockage of vital genetic processes can halt cell cycle progression and ultimately lead to cell death. nih.govmdpi.comfrontiersin.org

Modulation of Cellular Growth and Proliferation Pathways

By inducing DNA damage and inhibiting DNA replication, this compound triggers cellular responses that modulate growth and proliferation pathways. The formation of DNA adducts is a form of genotoxic stress that typically activates cellular DNA damage response (DDR) and cell cycle checkpoints. nih.gov These checkpoints, particularly at the G1/S and G2/M transitions, serve to arrest the cell cycle, preventing the cell from entering DNA synthesis (S phase) or mitosis (M phase) with damaged DNA. nih.govbasicmedicalkey.com

The halting of the cell cycle directly impacts cellular proliferation. This response is governed by complex signaling networks, including the MAPK and PI3K/AKT pathways, which are central regulators of cell growth, proliferation, and survival. nih.govamegroups.orgoaepublish.com Mitogenic signals that normally drive cell division are overridden by the anti-proliferative signals generated in response to the DNA damage, leading to a cytostatic or cytotoxic outcome. nih.govbasicmedicalkey.com

Specificity of Interaction with Pyrimidine Bases in DNA

The photochemical reaction of this compound with DNA exhibits a marked specificity for pyrimidine bases, particularly thymine. nih.gov Research has demonstrated that upon UVA irradiation, this compound forms C4-cycloaddition products specifically with thymine residues. nih.gov The isolation and characterization of two such furan-side monoadducts with thymine confirm this interaction. nih.gov This preference for thymine is a common feature among furocoumarins, whose intercalation is often favored at 5'-TA-3' sequences within the DNA. nih.gov The geometry of the intercalation complex positions the reactive 3,4-double bond of the benzoangelicin in close proximity to the 5,6-double bond of the thymine base, facilitating the [2+2] cycloaddition upon photoactivation. nih.govnih.gov

| Interaction Feature | Description | Supporting Evidence |

|---|---|---|

| Binding Mode | Intercalation within the DNA double helix. nih.gov | Dark binding parameters have been determined. nih.gov |

| Reaction Type | [2+2] Cycloaddition upon UVA irradiation. nih.gov | Covalent photobinding to the macromolecule. nih.gov |

| Target Base | Pyrimidine, specifically Thymine. nih.gov | Isolation of two C4 cycloadducts with thymine. nih.gov |

| Reactive Site on Compound | 3,4-double bond. nih.gov | Acts as a pure monofunctional agent. nih.gov |

Downstream Intracellular Signaling Cascades Triggered by DNA Adduct Formation

The formation of this compound-DNA monoadducts initiates a cascade of intracellular signaling events characteristic of the DNA Damage Response (DDR). The cell's machinery recognizes these adducts as lesions that compromise genomic integrity. nih.govmdpi.com This recognition can trigger the activation of sensor proteins, which in turn activate transducer kinases. These kinases then phosphorylate a multitude of downstream effector proteins that orchestrate the cellular response.

Key outcomes of this signaling cascade include:

Cell Cycle Arrest: As detailed in section 5.2, activation of checkpoint pathways (e.g., p53-dependent pathways) halts cell division to allow time for repair. nih.gov

DNA Repair: The cell may attempt to remove the adducts. While bulky adducts are often handled by nucleotide excision repair (NER), some studies on other psoralen monoadducts suggest that the base excision repair (BER) pathway may also be involved. nih.gov In this scenario, a DNA glycosylase, such as NEIL1, might recognize and excise the damaged base adduct, initiating the BER pathway. nih.gov

Apoptosis: If the DNA damage is too extensive or cannot be repaired, the signaling cascade can shift towards inducing programmed cell death (apoptosis) to eliminate the compromised cell. amegroups.org

These downstream pathways collectively determine the ultimate fate of a cell following photo-induced damage by this compound.

Structure Activity Relationship Sar Studies of 4,6 Dimethylbenzoangelicin and Analogues

Impact of Substituent Modifications on Photoreactivity and DNA Interaction

Furocoumarins, also known as psoralens, are well-known for their photoreactivity with DNA, a property that forms the basis of their use in treating skin diseases like psoriasis. researchgate.net This photoreactivity is highly dependent on the nature and position of substituents on the furocoumarin scaffold.

The introduction of various substituents can significantly alter the electronic structure of the coumarin (B35378) core, which in turn affects its absorption and emission properties. chim.it For instance, the strategic placement of electron-donating or electron-withdrawing groups can lead to shifts in the absorption and emission spectra, allowing for the fine-tuning of these molecules for specific applications. chim.it

In the context of 4,6-Dimethylbenzoangelicin, modifications at the 4 and 4' positions have been a key focus. For example, to mitigate unwanted phototoxicity, derivatives of trimethylangelicin (TMA) have been designed with bulky substituents at the 4-position. researchgate.net This structural alteration aims to hinder the molecule's ability to intercalate into DNA and form photoadducts, thereby reducing its photoreactivity. researchgate.net

Role of Methyl Groups at Positions 4 and 6 on Biological Interactions and Selectivity

The methyl groups at positions 4 and 6 of the benzoangelicin core are not merely passive additions; they play a significant role in modulating the molecule's biological activity and selectivity. The addition of a methyl group can profoundly impact a compound's pharmacodynamic and pharmacokinetic properties. nih.gov

Methyl groups can influence biological interactions in several ways:

Steric Effects: The size of the methyl groups can create steric hindrance, influencing how the molecule fits into the binding site of a target protein. ontosight.ai This can affect the compound's reactivity and its interactions with other molecules. ontosight.ai

Electronic Effects: Methyl groups are electron-donating and can alter the electron density distribution within the aromatic rings. ontosight.ai This can influence the molecule's reactivity in processes like aromatic substitution. ontosight.ai

Hydrophobic Interactions: Methyl groups increase the lipophilicity of the molecule, which can enhance hydrophobic interactions with the binding pockets of target proteins. nih.gov This can lead to stronger binding and increased potency.

In a broader context, the addition of methyl groups has been shown to be a powerful strategy in drug design. For example, the simple addition of a methyl group to a lead compound has resulted in a 50-fold increase in binding affinity for certain receptors by enabling effective hydrophobic interactions within the binding site. nih.gov In the case of this compound, these methyl groups are crucial for its specific biological profile, contributing to its efficacy as an inhibitor of specific cellular targets. The strategic placement of these groups is a key element in the rational design of potent and selective furocoumarin derivatives.

Influence of Molecular Lipophilicity on Cellular Permeation and Target Engagement

Lipophilicity, often quantified by the partition coefficient (logP), is a critical physicochemical property that governs the ability of a molecule to pass through biological membranes and reach its intracellular target. researchgate.netresearchgate.net For a drug to be effective, it must be able to traverse the lipid bilayers of cell membranes.

The introduction of methyl groups, as in this compound, generally increases a molecule's lipophilicity. ontosight.ai This enhanced lipophilicity can lead to:

Increased Cellular Permeation: More lipophilic compounds can more easily diffuse across the phospholipid bilayer of cell membranes. researchgate.net

Enhanced Target Engagement: Increased lipophilicity can result in stronger binding to the target protein through non-specific hydrophobic interactions. researchgate.net

However, there is an optimal range for lipophilicity. If a molecule is too lipophilic, it may become trapped in the cell membrane or exhibit poor solubility in the aqueous environment of the cell. Conversely, if it is not lipophilic enough, it may not be able to cross the cell membrane effectively. researchgate.net Therefore, the methyl groups in this compound likely contribute to an optimal lipophilicity profile that allows for efficient cellular uptake and interaction with its intended biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furocoumarin Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the physicochemical properties of a series of compounds with their biological activities. jocpr.com This approach is invaluable in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanisms of drug action. jocpr.com

For furocoumarin scaffolds, QSAR studies have been employed to understand and predict their biological activities, such as their inhibitory effects on cytochrome P450 enzymes. nih.gov These studies typically involve calculating a variety of molecular descriptors, including:

Lipophilicity (logP)

Molecular volume and weight

Molecular surface area

Electrostatic potential

By analyzing the correlation between these descriptors and the observed biological activity (e.g., IC50 values), a mathematical model can be developed. nih.gov This model can then be used to predict the activity of other furocoumarin derivatives. nih.gov For example, QSAR models have shown that lipophilicity, molecular size, and electron-donating ability are key factors controlling the interaction of furocoumarins with cytochrome P450 enzymes. nih.gov Such models are powerful tools for the rational design of new furocoumarin derivatives with improved potency and selectivity.

Below is a table showcasing typical descriptors used in QSAR studies of furocoumarins and their general impact on activity.

| Descriptor | General Impact on Activity |

| logP | Increased lipophilicity often correlates with increased activity up to a certain point. |

| Molecular Weight | Can influence binding and steric interactions. |

| Polar Surface Area | Affects membrane permeability and solubility. |

| HOMO/LUMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Dipole Moment | Influences electrostatic interactions with the target. |

This table is for illustrative purposes and the specific impact of each descriptor can vary depending on the biological target.

Rational Design Principles for Modulating Biological Activity in Furocoumarin Derivatives

The rational design of new furocoumarin derivatives with tailored biological activities is guided by a deep understanding of their SAR and the principles of medicinal chemistry. dntb.gov.ua The goal is to optimize the therapeutic properties of the lead compound while minimizing off-target effects.

Key principles in the rational design of furocoumarin derivatives include:

Scaffold Hopping and Modification: While the furocoumarin core is often retained, modifications to the peripheral substituents are common. For instance, in the development of inhibitors for enzymes like AChE, BACE1, and GSK3β, the furocoumarin moiety of notopterol (B1679982) was used as a scaffold, with modifications made to enhance inhibitory activity. acs.org

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties can be used to fine-tune the molecule's activity, selectivity, or pharmacokinetic properties.

Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule can lead to a more favorable binding entropy and increased potency.

A systematic approach to SAR, often involving the synthesis and evaluation of a library of related compounds, is essential for successful lead optimization. nih.govnih.gov This iterative process of design, synthesis, and testing allows medicinal chemists to build a comprehensive understanding of how structural changes impact biological activity, ultimately leading to the development of more effective and safer therapeutic agents.

Derivatives and Analogues of 4,6 Dimethylbenzoangelicin: Synthesis and Mechanistic Evaluation

Design and Synthesis of Novel Benzoangelicin Derivatives with Tailored Structures

The design of novel benzoangelicin derivatives is a strategic process aimed at optimizing biological activity and exploring structure-activity relationships (SAR). nih.govnih.gov The synthesis of these tailored structures often involves multi-step chemical reactions starting from accessible precursors. acs.orgnih.gov

General synthetic strategies for furocoumarins can be adapted for 4,6-Dimethylbenzoangelicin derivatives. nih.gov These approaches can be broadly categorized into the construction of the tricyclic furocoumarin core and the subsequent modification of the intact ring system. nih.gov For instance, one common method involves the Pechmann condensation to form the coumarin (B35378) ring, followed by the construction of the furan (B31954) ring.

A notable modern approach for constructing the furo[3,2-c]coumarin scaffold involves an iron-catalyzed relay annulation of oxime esters with 4-hydroxycoumarins. acs.org This method facilitates the simultaneous formation of two carbon-carbon bonds and one carbon-oxygen bond, creating two rings in a single step. acs.org Such innovative synthetic protocols offer efficient pathways to structurally novel furocoumarins with a wide tolerance for various functional groups. acs.orgresearchgate.net

The synthesis often begins with a substituted phenol (B47542), which undergoes a series of reactions to build the coumarin and then the furan ring. For this compound derivatives, a key starting material would be a substituted resorcinol. nih.gov The design process involves computational and structure-based methods to predict the biological effects of specific structural modifications before synthesis is undertaken. nih.govrsc.org

Table 1: Synthetic Approaches for Furocoumarin Derivatives

| Synthetic Method | Description | Key Features | Reference |

|---|---|---|---|

| Iron-Catalyzed Relay Annulation | Utilizes oxime esters and 4-hydroxycoumarins as starting materials. | Forms two C-C bonds and one C-O bond in one step; broad substrate scope. | acs.org |

| Pechmann Condensation | Condensation of a phenol with a β-keto ester under acidic conditions. | A classic method for synthesizing the coumarin core. | |

| Exocyclic Modification | Chemical alteration of an existing psoralen (B192213) or angelicin (B190584) skeleton. | Allows for the introduction of various functional groups to study SAR. | nih.gov |

| Electrophilic Cyclization-Oxidation | A strategy to construct the furocoumarin ring system. | An established method for creating the furan ring fused to the coumarin. | acs.org |

Structure-Mechanism Relationships of Chemically Modified Furocoumarins

The biological mechanism of furocoumarins is intrinsically linked to their chemical structure. frontiersin.org These planar, tricyclic compounds can intercalate into DNA, and upon photoactivation, can form covalent adducts with pyrimidine (B1678525) bases, leading to cytotoxic effects. frontiersin.orgnih.gov Chemical modifications to the furocoumarin scaffold, including the angelicin framework, can significantly alter this activity.

The relationship between structure and mechanism is a key area of investigation. For example, the position and nature of substituents on the aromatic rings can influence the molecule's photophysical properties, such as its absorption spectrum and the efficiency of triplet state formation, which is crucial for its photodynamic action. frontiersin.org The dipole moment of the molecule, which changes depending on the substituent, can also affect its interaction with biological targets. frontiersin.org

Studies on various furocoumarin derivatives have shown that specific structural changes can fine-tune their biological effects. nih.gov By analyzing the structure-activity relationships of different derivatives, researchers can identify which parts of the molecule are essential for its activity and which can be modified to enhance potency or selectivity. nih.gov This knowledge is critical for designing new compounds with improved therapeutic profiles.

Investigation of Dimeric and Oligomeric Furocoumarin Structures and Their Biological Relevance

Recent research has focused on the synthesis and biological evaluation of dimeric and oligomeric furocoumarin structures. These complex molecules consist of two or more furocoumarin units linked together. The investigation into these structures is driven by the potential for novel biological activities and mechanistic pathways.

Several dimeric furanocoumarins have been isolated from natural sources, such as the roots of Angelica dahurica. nih.gov Compounds like dahuribiethrins H-J, which are dimeric furanocoumarins, have been elucidated and shown to possess biological activities, such as the inhibition of nitric oxide production. nih.gov

The synthesis of coumarin dimers can also be achieved through photochemical reactions. acs.org These dimers can be designed to dissociate under specific conditions, such as mechanical force or light, making them useful for applications like controlled small-molecule release. acs.org Density functional theory (DFT) calculations have been employed to understand the mechanochemical stability and dissociation kinetics of these dimers, revealing that their properties can be tuned by simple substitutions. acs.org The biological relevance of these synthetic dimers is an active area of research, exploring their potential as targeted therapeutic agents or components of advanced biomaterials.

Table 2: Examples of Dimeric Furanocoumarins and Their Activity

| Dimeric Compound | Source / Synthesis | Biological Relevance | Reference |

|---|---|---|---|

| Dahuribiethrin H | Isolated from Angelica dahurica | Inhibition of nitric oxide production. | nih.gov |

| Dahuribiethrin I | Isolated from Angelica dahurica | Inhibition of nitric oxide production (IC₅₀ = 8.7 ± 0.6 μM). | nih.gov |

| Dahuribiethrin J | Isolated from Angelica dahurica | Inhibition of nitric oxide production (IC₅₀ = 27.3 ± 0.9 μM). | nih.gov |

| Head-to-Head anti dimer 6 derivatives | Synthetic | Potential for photomechanochemically controlled small-molecule release. | acs.org |

Incorporation of Different Functional Groups and Their Mechanistic Implications on Cellular Pathways

The incorporation of various functional groups onto the benzoangelicin scaffold is a primary strategy for modifying its properties and influencing its interaction with cellular pathways. pressbooks.pubebsco.com A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions and properties. pressbooks.pubmasterorganicchemistry.com

The addition of functional groups can impact a molecule's electronic effects, solubility, and steric dimensions, all of which are crucial for its biological activity. ashp.org For example, introducing electron-withdrawing or electron-donating groups can alter the reactivity of the furocoumarin core. ashp.org Modifying the lipophilicity of the molecule by adding non-polar functional groups can enhance its ability to penetrate cell membranes, potentially leading to improved antimicrobial or cytotoxic effects. researchgate.net

The type and position of the functional group are critical. phcogj.com For instance, the introduction of amino, hydroxyl, or methoxy (B1213986) groups can change the molecule's ability to form hydrogen bonds and interact with specific biological targets like enzymes or receptors. researchgate.netmasterorganicchemistry.com These modifications can direct the compound's activity towards different cellular pathways, potentially shifting its primary mechanism from DNA intercalation to enzyme inhibition or the modulation of signaling cascades. mdpi.com The systematic exploration of these functionalized derivatives is essential for understanding their mechanistic implications and for developing compounds with highly specific cellular effects. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Class / Type |

|---|---|

| This compound | Furocoumarin (Angelicin derivative) |

| Angelicin | Furocoumarin |

| Psoralen | Furocoumarin |

| 4-Hydroxycoumarin | Coumarin |

| Dahuribiethrin H | Dimeric Furanocoumarin |

| Dahuribiethrin I | Dimeric Furanocoumarin |

| Dahuribiethrin J | Dimeric Furanocoumarin |

| Resorcinol | Phenol |

Bioavailability and Metabolism Research of 4,6 Dimethylbenzoangelicin: Mechanistic Insights

Mechanistic Aspects of Absorption and Distribution at the Cellular and Subcellular Levels

While specific research on the absorption and distribution of 4,6-dimethylbenzoangelicin is limited, the mechanisms can be inferred from its structural characteristics as an angular furocoumarin and studies on related compounds. Furocoumarins, being generally lipophilic and planar, are expected to be absorbed from the gastrointestinal tract primarily through passive diffusion across the lipid bilayer of enterocytes.

At the cellular level, the planar structure of this compound facilitates its ability to enter cells and intercalate between DNA bases. wikipedia.orgresearchgate.net This interaction is a key aspect of its biological activity and presupposes its successful transit across both the plasma and nuclear membranes. The uptake of such molecules into cells is influenced by their lipophilicity. nih.gov For instance, a reduction in lipophilicity in a similar angular furocoumarin-like compound was shown to decrease its interaction with DNA. nih.gov

Once inside the cell, the subcellular distribution is crucial for the compound's effect. For many photosensitizers, cellular uptake and subsequent localization in specific organelles determine their efficacy. nih.gov The distribution process for this compound would likely involve its partitioning into various cellular compartments, including the nucleus, where it can interact with DNA, and potentially the endoplasmic reticulum, the site of metabolic enzymes. The process is dynamic, with molecules potentially being transported within the cell to different locations. nih.gov The primary mechanism for the cellular entry of many small molecules and nanoparticles is endocytosis, which includes several pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.com These pathways internalize substances into vesicles that are then trafficked within the cell, potentially to lysosomes for degradation or to other organelles. mdpi.com The specific pathway utilized can depend on the physicochemical properties of the compound. csic.es

Elucidation of Metabolic Pathways and Identification of Metabolites

There is a lack of specific studies detailing the metabolic pathways and identifying the metabolites of this compound. However, research on other furocoumarins provides a framework for predicting its biotransformation. The metabolism of furocoumarins generally proceeds through Phase I and Phase II reactions.

Phase I metabolism for related furocoumarins involves several key reactions:

O-demethylation: This is a common pathway for methoxylated furocoumarins.

Hydroxylation: The addition of hydroxyl groups to the aromatic structure.

Epoxidation: Formation of an epoxide on the furan (B31954) ring, which can be a reactive intermediate.

Furan-ring cleavage: Opening of the furan ring, leading to detoxification.

For example, the metabolism of the linear furocoumarin xanthotoxin can result in the formation of an epoxide. nih.gov While this compound lacks methoxy (B1213986) groups for O-demethylation, its core structure is susceptible to hydroxylation and epoxidation. The addition of a benzene (B151609) ring may influence the regioselectivity of these reactions.

Phase II metabolism typically involves the conjugation of Phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

| Metabolic Reaction | Description | Relevance to this compound |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring or alkyl side chains. | Highly probable on the aromatic rings or methyl groups. |

| Epoxidation | Formation of a reactive epoxide across the furan ring's double bond. | A likely pathway, potentially leading to reactive metabolites. |

| Furan-Ring Cleavage | Opening of the furan ring, a major detoxification pathway for some furocoumarins. | Possible detoxification route following epoxidation. |

| Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid. | Expected Phase II reaction for any hydroxylated metabolites. |

| Sulfation | Conjugation of hydroxylated metabolites with a sulfonate group. | Possible Phase II reaction, competing with glucuronidation. |

Role of Specific Enzyme Systems in the Biotransformation of Furocoumarins

The biotransformation of furocoumarins is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver and small intestine. mdpi.comresearchgate.net These enzymes are responsible for the Phase I metabolic reactions described above.

Studies have identified several CYP isozymes involved in the metabolism of various furocoumarins:

CYP6B enzymes in insects have been shown to be particularly efficient in metabolizing furocoumarins, highlighting a co-evolutionary "arms race" between plants and herbivores. mdpi.com While CYP6B1 from the black swallowtail butterfly metabolizes linear furocoumarins like xanthotoxin and bergapten, it does not efficiently metabolize angular ones like angelicin (B190584). nih.gov However, angelicin can act as an inhibitor of this enzyme. frontiersin.org

Other insect P450s, such as CYP6B4 , can metabolize both linear and, to a lesser extent, angular furocoumarins. nih.gov

In humans, CYP3A4 and CYP1B1 are known to be inhibited by furocoumarins from grapefruit juice, which is a major mechanism behind food-drug interactions. researchgate.net

The biosynthesis of angelicin itself involves P450 enzymes like angelicin synthase . wikipedia.orgmdpi.com

Given that this compound is an angular furocoumarin, it is plausible that its metabolism is handled by specific human CYP enzymes that recognize this structural motif. It may also act as an inhibitor of certain CYP isoforms, similar to how angelicin inhibits CYP6B1 in insects, potentially leading to drug-drug interactions. nih.govfrontiersin.org The co-expression of NADPH P450 reductase can significantly enhance the metabolic turnover of furocoumarins by CYP enzymes. nih.gov

Influence of Transporter Proteins on Cellular Disposition and Efflux Mechanisms

The bioavailability and disposition of xenobiotics are significantly influenced by membrane transporter proteins from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies. nih.govresearchgate.netmdpi.comscispace.com These transporters are crucial for controlling the influx and efflux of compounds across cellular barriers in the intestine, liver, kidney, and brain. nih.govmdpi.com

ABC Transporters , such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs/ABCCs), are efflux pumps that actively transport substrates out of cells, limiting their absorption and tissue penetration. nih.govmdpi.com They act as a defensive barrier in the intestines and liver. nih.govmdpi.com

SLC Transporters generally facilitate the uptake of compounds into cells. nih.govmdpi.com They are involved in the absorption of nutrients and drugs from the intestine and their uptake into hepatocytes for metabolism. mdpi.com

In Vitro and In Silico Models for Predicting Bioavailability and Metabolic Fate

Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds is a critical part of drug discovery and development. This is achieved using a combination of in vitro (laboratory-based) and in silico (computer-based) models.

In Vitro Models: These models use biological systems to simulate processes in the human body.

Caco-2 Cell Monolayers: This is a widely used model for predicting intestinal drug absorption. nih.govmdpi.comhelsinki.fithieme-connect.com Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a polarized monolayer resembling the small intestinal epithelium, expressing relevant transporters and enzymes. helsinki.fithieme-connect.com The permeability of a compound across this monolayer is a good predictor of its oral absorption in humans. nih.govthieme-connect.com

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from human liver cells, containing a high concentration of CYP enzymes. mdpi.com They are used to study metabolic stability, identify metabolites, and assess the potential for a compound to inhibit or induce CYP enzymes.

Hepatocyte Cultures: Using primary human hepatocytes allows for the study of the full range of Phase I and Phase II metabolic pathways, as well as transporter activity.

In Silico Models: These computational tools use a compound's structure to predict its physicochemical and ADME properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): These models correlate molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) with biological activity or a specific ADME property. dovepress.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: These models integrate physicochemical data with physiological information to simulate the ADME of a drug in the whole body or specific organs. ulisboa.pt

ADMET Prediction Software: Several webservers and standalone programs (e.g., admetSAR) can predict a wide range of properties, including intestinal absorption, blood-brain barrier penetration, and toxicity, based on a compound's chemical structure. biotechnologia-journal.org

These models would be invaluable for characterizing the pharmacokinetic profile of this compound in the absence of extensive in vivo data.

| Model Type | Specific Model | Parameter Predicted | Relevance |

|---|---|---|---|

| In Vitro | Caco-2 Cell Monolayer | Intestinal Absorption, Efflux | Predicts oral bioavailability and role of efflux transporters. nih.govhelsinki.fi |

| Human Liver Microsomes | Metabolic Stability, Metabolite ID, CYP Inhibition | Evaluates susceptibility to first-pass metabolism. mdpi.com | |

| Hepatocyte Culture | Metabolism, Biliary Excretion, Uptake | Provides a comprehensive view of hepatic clearance. | |

| In Silico | QSAR / ADMET Software | Solubility, Permeability, Transporter Interaction | Early-stage screening based on chemical structure. nih.govbiotechnologia-journal.org |

| PBPK Modeling | Plasma Concentration-Time Profiles, Tissue Distribution | Simulates in vivo pharmacokinetics from in vitro data. ulisboa.pt |

Future Research Directions and Translational Perspectives for 4,6 Dimethylbenzoangelicin

Elucidation of Undiscovered Mechanistic Pathways and Novel Biological Targets

While the primary mechanism of action for many furocoumarins involves intercalation into DNA and subsequent photo-induced cross-linking, the full spectrum of their biological interactions is likely more complex. frontiersin.orgresearchgate.net Future research should focus on identifying and characterizing novel molecular targets and mechanistic pathways for 4,6-Dimethylbenzoangelicin. This includes investigating potential interactions with other cellular components, such as proteins and RNA, and exploring non-photochemical mechanisms of action that may contribute to its biological effects. Advanced proteomics and genomics approaches could be employed to uncover previously unknown binding partners and signaling pathways modulated by this compound. A deeper understanding of these mechanisms is crucial for the development of more targeted and effective therapeutic strategies.

Development of Advanced Methodologies for Furocoumarin Research, Including "Omics" Approaches

Advancements in analytical and high-throughput screening technologies are pivotal for accelerating furocoumarin research. The development of more sophisticated methodologies will enable a more comprehensive characterization of these compounds.

"Omics" Approaches: Integrative multi-omics strategies, combining genomics, transcriptomics, proteomics, and metabolomics, have proven powerful in elucidating the biosynthesis and regulatory networks of furocoumarins in various plant species. biorxiv.orgmaxapress.com For instance, combined transcriptomic and metabolomic analyses in Angelica dahurica helped identify specific cytochrome P450 enzymes (CYP71AZ18, CYP71AZ19, and CYP83F95) involved in the biosynthesis of furocoumarin precursors. biorxiv.orgresearchgate.net Similar approaches applied to this compound could reveal novel insights into its metabolic fate, mechanism of action, and potential biomarkers for its activity. The use of 'omics resources has also been instrumental in studying furocoumarin pathways in Ficus carica (fig). nih.gov

Advanced Analytical Techniques: While traditional methods like High-Performance Liquid Chromatography (HPLC) are widely used, more advanced techniques are being adopted for the analysis of furocoumarins. mdpi.comcore.ac.uk Micellar Electrokinetic Chromatography (MEKC) has emerged as a rapid and simple method for screening furocoumarins in complex matrices like food supplements. mdpi.com Supercritical Fluid Extraction (SFE) with CO2 offers an efficient and environmentally friendly alternative to conventional solvent extraction methods. core.ac.uk Continued innovation in these and other analytical technologies will be essential for the precise quantification and characterization of this compound and its metabolites in biological systems.

| Methodology | Application | Key Advantages | Reference |

|---|---|---|---|

| Multi-Omics (Genomics, Transcriptomics, Proteomics, Metabolomics) | Elucidation of biosynthetic pathways and regulatory networks. | Provides a holistic view of cellular responses and molecular interactions. | biorxiv.orgmaxapress.comnih.gov |

| Micellar Electrokinetic Chromatography (MEKC) | Rapid screening and quantification of furocoumarins. | Fast analysis time, simplicity, and minimal sample preparation. | mdpi.com |

| Supercritical Fluid Extraction (SFE) | Extraction of furocoumarins from plant materials. | Environmentally friendly, efficient, and comparable yields to traditional methods. | core.ac.uk |

| High-Performance Liquid Chromatography (HPLC) with advanced detectors (MS, DAD, FLD) | Separation, identification, and quantification of furocoumarins. | High selectivity and sensitivity, enabling the analysis of complex mixtures and isomers. | mdpi.comcore.ac.uk |

Exploration of Novel Mechanistic Applications Beyond Current Paradigms

The established applications of furocoumarins, primarily in photochemotherapy for skin disorders, represent only a fraction of their potential. frontiersin.org Research into this compound should venture beyond these traditional paradigms to explore novel mechanistic applications. Furocoumarins have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netontosight.ai Future studies could investigate the potential of this compound in areas such as targeted cancer therapy, where its phototoxic properties could be harnessed for localized tumor destruction. frontiersin.org Additionally, its ability to interact with various biological molecules suggests potential applications in the development of molecular probes and diagnostic tools. The photophysical and photochemical properties of furocoumarins, which are central to their biological action, are subjects of ongoing investigation. frontiersin.orgresearchgate.netnih.gov

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental validation offers a powerful platform for the rational design of new furocoumarin derivatives with enhanced efficacy and specificity. researchgate.net Quantum mechanical studies can provide deep insights into the electronic structure and excited states of furocoumarins, which are fundamental to their photosensitizing abilities. researchgate.net By understanding the structure-activity relationships, researchers can computationally design and screen novel analogs of this compound with optimized properties. These in silico predictions can then guide the synthesis and experimental testing of the most promising candidates, accelerating the discovery of new therapeutic agents. This integrated approach has been successful in studying the photophysical properties of other furocoumarins and can be instrumental in tailoring the characteristics of this compound for specific applications. frontiersin.org

| Approach | Description | Potential Outcome | Reference |

|---|---|---|---|

| Quantum Mechanical Calculations | Theoretical study of the electronic structure and excited states of furocoumarins. | Understanding the fundamental basis of photosensitizing ability and predicting photochemical reactivity. | researchgate.net |

| In Silico Screening | Computational screening of virtual libraries of furocoumarin analogs against biological targets. | Identification of lead compounds with potentially enhanced activity and selectivity. | frontiersin.org |

| Rational Compound Design | Integration of computational predictions with chemical synthesis and experimental validation. | Development of novel furocoumarin derivatives with optimized therapeutic properties. | researchgate.net |